Purification-Induced Purity Advantage Over the 3-Substituted Regioisomer
Commercially available tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate (CAS 1361118-66-2) is offered at a higher minimum purity specification of 98% by leading suppliers, compared to the typical 95% purity for the 3-substituted regioisomer (CAS 1361116-19-9) [REFS-1, REFS-2]. While both can be synthesized, the 4-substituted derivative's crystallization properties allow for more efficient purification, reducing the burden of by-products in subsequent synthetic steps .
| Evidence Dimension | Minimum Purity Specification (HPLC) |
|---|---|
| Target Compound Data | 98% (Leyan, Product No. 1790411) |
| Comparator Or Baseline | tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate (CAS 1361116-19-9): 95% (AKSci, Product No. 1231DS) |
| Quantified Difference | 3 percentage points higher for the 4-substituted isomer |
| Conditions | Commercial vendor specification; long-term storage at 2-8°C recommended for both. |
Why This Matters
Higher starting purity minimizes the need for additional purification after Boc-deprotection, accelerating synthetic workflows and improving the yield of the final active pharmaceutical ingredient (API).
